

In-depth Technical Guide: 3-Bromo-2-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-fluoro-5-methylbenzaldehyde

Cat. No.: B580479

[Get Quote](#)

CAS Number: 1257665-03-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-2-fluoro-5-methylbenzaldehyde**, a halogenated aromatic aldehyde of interest in synthetic and medicinal chemistry. Due to the specific and relatively niche nature of this compound, publicly available data is limited. This document consolidates the available information and provides a framework for its potential applications and synthesis based on general principles for related compounds.

Chemical and Physical Properties

Substituted benzaldehydes are a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and other fine chemicals.^[1] The specific substitutions on the benzene ring of **3-Bromo-2-fluoro-5-methylbenzaldehyde**—a bromine atom, a fluorine atom, and a methyl group—confer distinct electronic and steric properties that can be exploited in organic synthesis. The aldehyde functional group is a versatile handle for a wide range of chemical transformations.

Quantitative data for this compound is summarized in the table below, primarily sourced from chemical supplier specifications.

Property	Value	Source(s)
CAS Number	1257665-03-4	[2]
Molecular Formula	C ₈ H ₆ BrFO	[3]
Molecular Weight	217.03 g/mol	[3]
Typical Purity	≥95%	[3]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-Bromo-2-fluoro-5-methylbenzaldehyde** is not readily available in peer-reviewed scientific literature based on current searches. However, the synthesis of substituted benzaldehydes is a well-established area of organic chemistry. General methods often involve the formylation of a corresponding substituted benzene derivative or the oxidation of a corresponding benzyl alcohol.

One common approach for the synthesis of related substituted benzaldehydes involves a multi-step process starting from a commercially available substituted toluene. A plausible, though not experimentally verified, synthetic route could be conceptualized as follows:

[Click to download full resolution via product page](#)

Caption: Conceptual Synthetic Workflow.

A general experimental protocol for the synthesis of a substituted benzaldehyde from a substituted aniline, which could be adapted, is the Beech reaction. This involves the reaction of an aromatic amine with formaldoxime in the presence of a copper salt.[4]

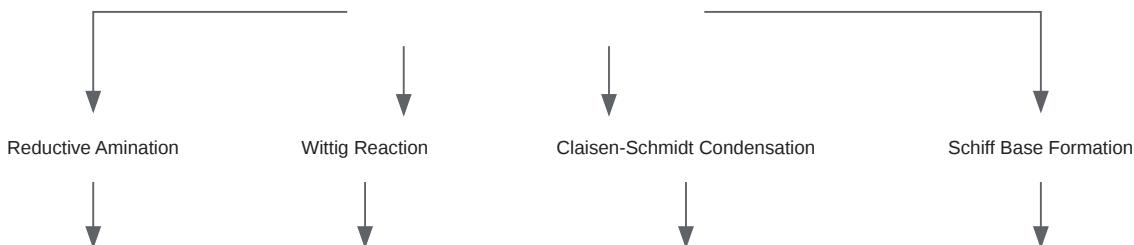
General Experimental Protocol (Beech Reaction for Substituted Benzaldehydes - Illustrative)[4]

- **Diazotization of the Aniline:** The corresponding substituted aniline is diazotized by reacting it with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

- Preparation of Formaldoxime Solution: An aqueous solution of formaldoxime is prepared and buffered.
- Coupling Reaction: The cold diazonium salt solution is added to the formaldoxime solution containing a copper sulfate catalyst.
- Hydrolysis: The resulting intermediate is hydrolyzed, typically by heating with an acid, to yield the benzaldehyde.
- Workup and Purification: The product is then extracted with an organic solvent, washed, dried, and purified, often by distillation under reduced pressure or column chromatography.

Note: This is a generalized protocol and would require significant optimization for the specific synthesis of **3-Bromo-2-fluoro-5-methylbenzaldehyde**.

Applications in Drug Discovery and Medicinal Chemistry


Substituted benzaldehydes are crucial building blocks in the development of novel therapeutics.^{[1][5]} They are frequently used as starting materials for the synthesis of a wide variety of heterocyclic compounds and other complex molecules with potential biological activity.

The aldehyde group can readily undergo reactions such as:

- Reductive amination: to form substituted benzylamines.
- Wittig reaction: to form alkenes.
- Aldol and Claisen-Schmidt condensations: to form chalcones and other enones, which are precursors to various heterocyclic systems like pyrazolines.^[1]
- Synthesis of Schiff bases: by reaction with primary amines.

These transformations allow for the introduction of diverse functional groups and the construction of molecular scaffolds with the potential to interact with biological targets. For instance, substituted benzaldehydes are used in the synthesis of compounds investigated as

cholinesterase inhibitors for the treatment of Alzheimer's disease and as precursors for anticancer agents.^{[1][5]} While no specific biological activity or signaling pathway has been reported for **3-Bromo-2-fluoro-5-methylbenzaldehyde** itself, its structural motifs are present in compounds with known pharmacological properties.

[Click to download full resolution via product page](#)

Caption: Potential Synthetic Transformations.

Signaling Pathways and Biological Activity

As of the date of this guide, there is no publicly available information linking **3-Bromo-2-fluoro-5-methylbenzaldehyde** or its direct derivatives to specific signaling pathways or detailing its biological activity. For researchers investigating this molecule, a logical first step would be to perform broad biological screening assays to identify potential areas of activity. Given the prevalence of substituted benzaldehydes in medicinal chemistry, potential, though entirely speculative, areas of investigation could include assays for:

- Anticancer activity
- Antimicrobial properties
- Enzyme inhibition (e.g., kinases, cholinesterases)

Conclusion

3-Bromo-2-fluoro-5-methylbenzaldehyde is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly within the field of drug discovery. While specific experimental protocols and biological data for this compound are not currently available in the public domain, its structure suggests that it can be a valuable building block. Further research is needed to elucidate its reactivity, synthetic utility, and biological properties. Researchers working with this compound will need to rely on general synthetic methodologies for substituted benzaldehydes and conduct their own biological screening to uncover its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dovepress.com [dovepress.com]
- 2. 3-Bromo-2-fluoro-5-methylbenzaldehyde-健竹科技 [n-jz.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: 3-Bromo-2-fluoro-5-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b580479#3-bromo-2-fluoro-5-methylbenzaldehyde-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com